![molecular formula C16H11BrCl2N4OS B2454158 N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide CAS No. 391887-01-7](/img/structure/B2454158.png)
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including a 1,2,4-triazole ring, a sulfanylidene group, and a benzamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Important techniques for analyzing the molecular structure include spectroscopic methods like NMR and IR, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles, while the sulfanylidene group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. These properties could be measured experimentally or predicted using computational methods .Scientific Research Applications
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against bacterial and fungal strains. Specifically, it has demonstrated potential against Gram-positive pathogens, including Enterococcus faecium biofilm-associated infections . Further research could explore its mechanism of action and potential clinical applications.
Antioxidant Effect
N-{[4-(4-bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-2,5-dichlorobenzamide has been evaluated for its antioxidant activity. Assays using DPPH, ABTS, and ferric reducing power have indicated its ability to scavenge free radicals. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this compound an interesting candidate for further investigation .
Toxicity Assessment
Researchers have also studied the toxicity of this compound using freshwater cladoceran (Daphnia magna) as a model organism. Understanding its safety profile is essential for potential therapeutic use. Preliminary results suggest that it is relatively safe, but further toxicological studies are warranted .
Drug Design and Scaffold Exploration
The compound’s unique structure, including the diphenyl sulfone scaffold, makes it intriguing for drug design. Computational studies (in silico) have explored its potential antimicrobial effects and toxicity. Researchers can leverage this information to develop novel antimicrobial agents based on this scaffold .
Pharmacological Activities
Studies on newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives (related to the compound) have explored their pharmacological activities. These derivatives may combat antimicrobial and anticancer drug resistance by pathogens and cancer cells. Further investigations are needed to uncover their full potential .
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles , which have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazoles, the class of compounds to which it belongs, are known to interact with various biological targets due to their planar structure and the presence of multiple reactive sites
Biochemical Pathways
Thiazoles have been found to interact with a variety of biochemical pathways due to their broad range of biological activities . .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogP value, seems to suggest a potential for good absorption and distribution within the body . .
Result of Action
Given the broad range of biological activities associated with thiazoles , it is likely that this compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrCl2N4OS/c17-9-1-4-11(5-2-9)23-14(21-22-16(23)25)8-20-15(24)12-7-10(18)3-6-13(12)19/h1-7H,8H2,(H,20,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSKWQCBZKESKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrCl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide |
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